Masupirdine

描述

MASUPIRDINE is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.

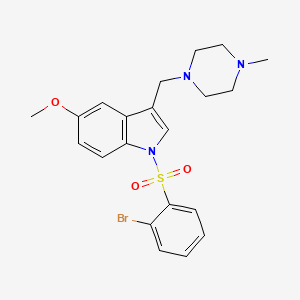

Structure

3D Structure

属性

IUPAC Name |

1-(2-bromophenyl)sulfonyl-5-methoxy-3-[(4-methylpiperazin-1-yl)methyl]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24BrN3O3S/c1-23-9-11-24(12-10-23)14-16-15-25(20-8-7-17(28-2)13-18(16)20)29(26,27)21-6-4-3-5-19(21)22/h3-8,13,15H,9-12,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWCYPEHWIZXYFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CN(C3=C2C=C(C=C3)OC)S(=O)(=O)C4=CC=CC=C4Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24BrN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

701205-60-9 | |

| Record name | SUVN-502 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0701205609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SUVN-502 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06140 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MASUPIRDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XZ281AO3G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Research Context and Significance of Masupirdine

Background on Neurodegenerative Disorders and Unmet Medical Needs

Neurodegenerative disorders, such as Alzheimer's disease, are characterized by progressive cognitive decline, functional impairment, and often debilitating neuropsychiatric symptoms (NPS). patsnap.comnih.gov Alzheimer's disease is the most prevalent cause of dementia globally, affecting millions of individuals. patsnap.comneurology.org Current therapeutic approaches for AD primarily offer symptomatic relief and have not substantially altered disease progression, highlighting a significant unmet medical need for more effective treatments. patsnap.comclinicaltrialsarena.com Neuropsychiatric symptoms, including agitation and psychosis, are common in AD patients, affecting up to 90% over the course of their illness and significantly impacting the quality of life for both patients and caregivers. nih.govneurology.orgresearchgate.net Existing medications for agitation often have modest efficacy and are associated with substantial side effects, underscoring the urgent need for safer and more effective interventions. nih.govresearchgate.net

Rationale for Serotonin (B10506) 6 (5-HT6) Receptor Antagonism in Central Nervous System Disorders

The serotonin 6 (5-HT6) receptor is a G-protein-coupled receptor predominantly expressed in the central nervous system (CNS), particularly in brain regions critical for cognition, mood, and behavior, such as the cortex, dorsal hippocampus, and striatum. patsnap.comnih.govresearchgate.netnih.govresearchgate.net The involvement of the serotonergic system in mood and behavior in dementia patients has been well-documented. nih.gov Studies suggest that blocking 5-HT6 receptors can enhance cognition in animal models by modulating neurotransmitter release, including acetylcholine (B1216132) and glutamate (B1630785), which are vital for cognitive processes. patsnap.comnih.govnih.govd-nb.infojapi.org In AD, the cholinergic system is notably compromised, and 5-HT6 receptor antagonism aims to increase acetylcholine release, thereby potentially improving cognitive functions. patsnap.com Modulation of glutamate could offer further benefits due to its role in synaptic plasticity and memory formation. patsnap.comd-nb.info While previous 5-HT6 receptor antagonists demonstrated efficacy in proof-of-concept studies for cognitive deficits in AD, subsequent Phase 3 trials largely yielded disappointing outcomes. nih.govlarvol.com However, research indicates that 5-HT6 receptor antagonists may play a role in managing neuropsychiatric symptoms in dementia. nih.govresearchgate.net Masupirdine, as a selective 5-HT6 receptor antagonist, has shown promise in reducing agitation/aggression-like behaviors in animal models and modulating neurotransmitters implicated in mood and behavior. neurology.orgresearchgate.netnih.govresearchgate.netresearchgate.netsuven.compublicnow.com It exhibits high selectivity (over 1200-fold) for the 5-HT6 receptor compared to the 5-HT2A receptor and possesses favorable pharmacokinetic properties for once-daily dosing. publicnow.comsuvenneuro.comaxonmedchem.comsuven.com

Investigational Designations of this compound

This compound (SUVN-502) is an investigational drug that has progressed through various stages of clinical development. patsnap.com It is currently in Phase 3 clinical trials for the treatment of agitation in patients with dementia of the Alzheimer's type. clinicaltrials.eupharmaceutical-technology.comnih.govneurology.orgresearchgate.netsuven.compublicnow.comspringer.comalzheimers.govalzheimer-europe.orgtrialstracker.netlarvol.com

The positive signals from the Phase 2 subgroup analyses, particularly regarding agitation, have led to the design and initiation of a global Phase 3 study (NCT05397639). clinicaltrials.eunih.govneurology.orgresearchgate.netsuven.compublicnow.comalzheimers.govalzheimer-europe.orgtrialstracker.netlarvol.com This Phase 3 trial is a double-blind, randomized, placebo-controlled, parallel-group, multicenter study designed to evaluate the efficacy, safety, tolerability, and pharmacokinetics of this compound (50 mg and 100 mg daily) for the treatment of agitation in patients with dementia of the Alzheimer's type. clinicaltrials.euneurology.orgsuven.comalzheimers.govalzheimer-europe.orgtrialstracker.net The primary endpoint for this study is the change in the Cohen-Mansfield Agitation Inventory (CMAI) score, with key secondary objectives including the modified Alzheimer's Disease Cooperative Study-Clinical Global Impression of Change (mADCS-CGI-C) related to agitation. clinicaltrials.euneurology.orgsuven.comlarvol.com The Phase 3 study is currently recruiting patients in the USA and Europe, with topline data anticipated in Q1/Q2 2025 or 2026. nih.govneurology.orglarvol.comsuven.comtrialstracker.netlarvol.com

This compound has also been explored for other neurodegenerative conditions, including potential applications in Parkinson's disease dementia, Lewy body dementia, vascular dementia, frontotemporal dementia, and schizophrenia, although its primary current focus is on agitation in Alzheimer's disease. patsnap.compharmaceutical-technology.comnih.govspringer.comgoogle.comuclahealth.orgclinconnect.io

Table 1: Summary of this compound Clinical Trial Phases and Key Findings

| Trial Phase | ClinicalTrials.gov ID | Primary Indication | Key Findings (Overall) | Subgroup Findings (if applicable) | Current Status |

| Phase 2a | NCT02580305 nih.govpatsnap.com | Moderate Alzheimer's Disease (Cognition) | Did not meet pre-specified primary endpoint for overall cognitive improvement (ADAS-Cog 11 scores). nih.govresearchgate.netnih.govsuvenneuro.comfirstwordpharma.comnih.gov | Potential beneficial effects on agitation/aggression and psychosis observed in post hoc analyses. nih.govresearchgate.netresearchgate.netsuvenneuro.comfirstwordpharma.comresearchgate.netneurologylive.com Significant reduction in psychosis scores (this compound 50 mg at Week 4 & 13). nih.govresearchgate.net Beneficial effect on agitation/aggression (this compound 50 mg at Week 13 & 26). nih.gov | Completed patsnap.com |

| Phase 3 | NCT05397639 nih.govneurology.orgresearchgate.netsuven.compublicnow.comtrialstracker.netlarvol.compatsnap.com | Agitation in Dementia of Alzheimer's Type | Efficacy, safety, tolerability, and pharmacokinetics being evaluated. clinicaltrials.euneurology.orgsuven.comalzheimers.govalzheimer-europe.orgtrialstracker.net Primary endpoint: Change in Cohen-Mansfield Agitation Inventory (CMAI) score. clinicaltrials.euneurology.orgsuven.comlarvol.com | N/A | Ongoing, recruiting patients in USA and Europe. nih.govneurology.orgsuven.comtrialstracker.net Topline data anticipated Q1/Q2 2025 or 2026. larvol.comsuven.comlarvol.com |

Molecular and Pharmacological Characterization

Receptor Binding Profile and Selectivity

Masupirdine exhibits a potent and highly selective binding profile, particularly for the serotonin (B10506) 6 (5-HT6) receptor. medchemexpress.comsuven.commedchemexpress.comresearchgate.net

This compound acts as a potent and selective antagonist of the 5-HT6 receptor. It demonstrates a high affinity for the human 5-HT6 receptor, with a reported inhibition constant (Ki) of 2.04 nM. medchemexpress.commedchemexpress.comresearchgate.net This strong affinity underscores its effectiveness in targeting this specific receptor.

| Receptor Type | Affinity (Ki) | Notes |

|---|---|---|

| Human 5-HT6 Receptor | 2.04 nM | Potent and selective antagonist |

A key characteristic of this compound is its high selectivity for the 5-HT6 receptor. Research indicates that it exhibits greater than 1200-fold selectivity over the 5-HT2A receptor. suven.comsuven.com Furthermore, this compound demonstrates high selectivity over more than 100 other target sites, including various receptors, enzymes, peptides, and ion channels. medchemexpress.commedchemexpress.comresearchgate.net This high selectivity minimizes off-target interactions, which is crucial for a targeted pharmacological effect. researchgate.net

| Receptor Comparison | Selectivity |

|---|---|

| 5-HT6 vs. 5-HT2A | >1200-fold selectivity for 5-HT6 |

| 5-HT6 vs. Other 100+ Target Sites | High selectivity |

Neurotransmitter System Modulation

The antagonism of the 5-HT6 receptor by this compound leads to the modulation of several key neurotransmitter systems involved in cognitive processes. patsnap.comresearchgate.net

This compound enhances cholinergic neurotransmission. By antagonizing the 5-HT6 receptor, this compound contributes to an increase in the release of acetylcholine (B1216132). patsnap.comresearchgate.netnih.gov Acetylcholine is a vital neurotransmitter for cognitive functions such as learning and memory. patsnap.com Preclinical studies have shown that this compound elevates brain acetylcholine levels and influences the neural oscillatory pattern of theta rhythm in animal models. suven.comsuven.com

This compound also modulates glutamatergic neurotransmission. It has been observed to produce significant increases in glutamate (B1630785) levels. researchgate.netnih.gov Glutamate plays a prominent role in neural circuits associated with synaptic plasticity, which is essential for learning and memory formation. patsnap.comnih.gov The beneficial effects of this compound on learning and memory may be mediated, in part, by the modulation of glutamatergic neurotransmission in relevant brain regions. researchgate.netacs.org

Beyond cholinergic and glutamatergic systems, this compound has been shown to influence monoaminergic systems. Specifically, it modulates cortical dopamine (B1211576) and norepinephrine (B1679862) levels, as assessed in rat brain microdialysis studies. nih.govresearchgate.net The 5-HT6 receptor is implicated in the regulation of these neurotransmitters, and their dysregulation can contribute to neuropsychiatric symptoms. patsnap.comresearchgate.netcambridge.org

Neurophysiological Effects and Biomarkers

Acetylcholine Level Elevation in Brain

This compound's antagonism of the 5-HT6 receptor leads to an increase in the release of acetylcholine in the brain. patsnap.com The cholinergic system, which relies on acetylcholine, is significantly compromised in conditions like Alzheimer's disease. patsnap.com By enhancing acetylcholine release, this compound aims to improve cognitive functions. patsnap.com This elevation of brain acetylcholine levels has been observed in animal models. suven.comsuven.com

Neural Oscillatory Pattern Modulation (e.g., Theta Rhythm)

Beyond neurotransmitter modulation, this compound has been shown to elevate neural oscillatory patterns, specifically the theta rhythm, in animal models. suven.comsuven.com Neural oscillations, or brain waves, are rhythmic voltage fluctuations generated by synchronous activity of neural networks, and they are classified into different frequency bands, including theta (4-8 Hz). aginganddisease.orgpolscientific.com Theta rhythm is intimately associated with neural activities in brain regions responsible for motor functions, learning, and memory. polscientific.com The modulation of such oscillatory patterns suggests a broader impact of this compound on brain network activity relevant to cognitive processes.

Table 2: Neurophysiological Effects of this compound

| Effect | Mechanism | Observed In | Source |

| Acetylcholine Level Elevation | 5-HT6 receptor antagonism increases acetylcholine release | Animal models | patsnap.comsuven.comsuven.com |

| Neural Oscillatory Pattern Modulation | Elevates theta rhythm | Animal models | suven.comsuven.com |

Preclinical Research and Experimental Evidence

Long-Term Safety and Tolerability in Animal Studies

Preclinical investigations into Masupirdine have included comprehensive long-term safety and tolerability studies conducted in various animal models. These studies are crucial for assessing the potential for adverse effects following prolonged exposure to the compound and for determining a broad exposure safety margin before progression to human trials.

Detailed Research Findings

Long-term animal toxicity studies involving this compound, both as a standalone compound and in combination with other agents such as Donepezil (B133215) and Memantine (B1676192), consistently reported a favorable safety profile. These studies did not identify any significant toxicity risk signals, indicating a wide margin of safety for this compound. firstwordpharma.comsuven.comsuven.comsuven.comsuven.comsuven.com This suggests that the compound is well-tolerated over extended periods in preclinical settings. The absence of significant toxicity signals across these long-term studies supports the potential for this compound's continued development. firstwordpharma.comsuven.comsuven.com

Data Summary

The following table summarizes the qualitative findings from long-term safety and tolerability studies of this compound in animal models:

| Study Type | Animal Model(s) | Key Findings | Safety Margin |

| Long-term Toxicity Studies | Various animal models (e.g., rodents) firstwordpharma.comsuven.comsuven.com | No significant toxicity risk signal identified. firstwordpharma.comsuven.comsuven.comsuven.comsuven.comsuven.com | Broad exposure safety margin. firstwordpharma.comsuven.comsuven.comsuven.comsuven.comsuven.com |

| Combined with Donepezil/Memantine | Animal models firstwordpharma.comsuven.com | No significant toxicity risk signal identified. firstwordpharma.comsuven.com | Broad exposure safety margin. firstwordpharma.comsuven.com |

Clinical Development Program: Phased Investigations

Phase 2 Clinical Studies in Alzheimer's Disease

Design and Objectives of Initial Proof-of-Concept Trials for Cognition

Patient Inclusion Criteria

The Phase 2a study of masupirdine in moderate Alzheimer's disease included patients aged 50 to 85 years. esmed.orgnih.govesmed.org Participants were required to have a diagnosis of probable Alzheimer's disease for at least one year prior to screening, based on the National Institute of Neurological and Communicative Disorders and Stroke/Alzheimer's Disease and Related Disorders Association criteria, with MRI or CT scan findings consistent with the diagnosis. nih.govneurology.org Their Mini-Mental State Examination (MMSE) scores ranged from 12 to 20, inclusive. firstwordpharma.comesmed.orgnih.govneurology.org For a more recent Phase 3 study targeting agitation, the MMSE score range was between 8 and 24, and patients needed a confirmed diagnosis of dementia of the Alzheimer's type according to NIA-AA criteria and confirmed agitation using the IPA Consensus Provisional Definition of Agitation in Cognitive Disorders. uclahealth.orgalzheimer-europe.orgalzheimers.govclinicaltrialsregister.eu

Concomitant Standard-of-Care Therapies

In the Phase 2a study, this compound was evaluated as an adjunct treatment in patients with moderate Alzheimer's disease who were concomitantly receiving stable doses of standard-of-care therapies, specifically donepezil (B133215) and memantine (B1676192). firstwordpharma.comnih.govnih.govneurology.orgresearchgate.netnih.gov This "triple-therapy" design was based on preclinical findings suggesting that this compound could enhance the effects of a combined treatment with donepezil and memantine. firstwordpharma.com

Primary Efficacy Endpoints

The primary efficacy endpoint for the Phase 2a study was the change from baseline to Week 26 in the 11-item cognitive subscale of the Alzheimer's Disease Assessment Scale (ADAS-Cog 11). firstwordpharma.comnih.govnih.govneurology.orgnih.gov

Secondary Efficacy Endpoints

Secondary outcome measures in the Phase 2a study included:

Clinical Dementia Rating Scale–Sum of Boxes (CDR-SB). firstwordpharma.comnih.govneurology.orgnih.gov

Mini-Mental State Examination (MMSE). firstwordpharma.comnih.govneurology.orgnih.gov

23-item Alzheimer's Disease Co-operative Study Activities of Daily Living (ADCS-ADL) scale. firstwordpharma.comnih.govneurology.orgnih.gov

12-item Neuropsychiatric Inventory (NPI-12). firstwordpharma.comnih.govneurology.orgnih.gov

Cohen-Mansfield Agitation Inventory (CMAI) items scores aligning to the International Psychogeriatric Association (IPA) agitation criteria domains (for the Phase 3 study targeting agitation). neurology.orgalzheimer-europe.orgclinicaltrials.eusuven.com

Modified Alzheimer's Disease Cooperative Study-Clinical Global Impression of Change (mADCS-CGI-C) (for the Phase 3 study targeting agitation). alzheimer-europe.orgclinicaltrials.eu

Overall Efficacy Outcomes and Interpretation

Despite missing the primary endpoint, subgroup analyses revealed potentially beneficial effects. firstwordpharma.comsuvenneuro.comneurologylive.com For instance, less worsening in cognition (ADAS-Cog 11 scores) was observed with this compound treatment compared to placebo in patients whose trough memantine plasma concentrations were ≤ 100 ng/mL. researchgate.netnih.gov This suggested that the efficacy of this compound might have been adversely affected by concurrent therapy with memantine at higher concentrations. researchgate.netnih.gov Further exploratory subgroup analyses indicated potential beneficial effects on cognitive function in subjects stratified by patient age, memantine regimen, memantine plasma concentration, and Alzheimer's disease duration. firstwordpharma.comneurology.orgsuvenneuro.com For example, Cohen's d effect size for change in ADAS-Cog 11 scores from baseline to Week 26 ranged between ~0.2 and 0.4 for the subgroup of patients aged ≤ 70 years, with MMSE scores of 18 to 20, and a disease duration of over 4 years. esmed.orgesmed.org

| Endpoint Category | Measure | Overall Trial Population Outcome | Subgroup Analysis Findings (Key Observations) |

| Primary | ADAS-Cog 11 | Did not meet pre-specified primary endpoint (statistically non-significant differences vs. placebo). firstwordpharma.comnih.govnih.gov | Less worsening in cognition in patients with trough memantine plasma concentrations ≤ 100 ng/mL. researchgate.netnih.gov Potential beneficial effects in subgroups based on age, memantine regimen/concentration, and disease duration. firstwordpharma.comesmed.orgneurology.orgesmed.orgsuvenneuro.com |

| Secondary | CDR-SB, MMSE, ADCS-ADL, NPI-12 | No significant treatment effects observed. nih.govnih.gov | See Section 4.2.2 for detailed NPI-12 post hoc findings. firstwordpharma.comsuvenneuro.comneurologylive.comnih.gov |

Observed Safety and Tolerability Profile

This compound appeared to be generally safe and well-tolerated in patients with moderate Alzheimer's disease. neurology.orgfirstwordpharma.comnih.govnih.govneurology.orgsuvenneuro.comnih.govclinicaltrialsarena.com Most reported adverse events were similar to those observed with placebo. firstwordpharma.comclinicaltrialsarena.com An independent Data Safety Monitoring Board (DSMB) consistently recommended the continuation of the study, and no significant changes were observed in physical, neurological, cardiology, or laboratory tests. firstwordpharma.comclinicaltrialsarena.com

Post Hoc Analyses of Phase 2 Data for Neuropsychiatric Symptoms

Table 2: Key Findings from Post Hoc Analyses on Neuropsychiatric Symptoms (Phase 2a Study)

| Neuropsychiatric Symptom | This compound Dose | Outcome (vs. Placebo) | Week of Observation | Citation |

| Agitation/Aggression | 50 mg, 100 mg | Significantly decreased scores. larvol.com | Week 13 to Week 26 | larvol.com |

| Agitation | 50 mg | Statistically significant improvement. nih.gov | Week 26 | nih.gov |

| Psychosis (subgroup with baseline symptoms) | 50 mg | Statistically significant improvement. nih.gov | Week 4, Week 13 | nih.gov |

| Psychosis (subgroup with baseline symptoms) | 100 mg | Statistically significant improvement. nih.gov | Week 4 | nih.gov |

| Psychosis (subgroup with baseline symptoms) | 100 mg | Trend towards improvement. nih.gov | Week 13, Week 26 | nih.gov |

Methodological Approach for Subgroup Exploration

Post-hoc analyses of the Phase 2 study (NCT02580305) were conducted to explore the effects of this compound on neuropsychiatric symptoms, particularly agitation/aggression and psychosis, as assessed by the 12-item Neuropsychiatric Inventory (NPI-12) scale. neurologylive.comsuven.comnih.gov These analyses focused on specific patient subgroups defined by baseline symptom severity, concomitant medication regimens (specifically memantine), plasma concentrations of memantine, patient age, and duration of Alzheimer's disease. researchgate.netnih.govneurology.orgfirstwordpharma.comsuvenneuro.comsuven.comsuven.comesmed.orgresearchgate.netnih.govesmed.org This approach aimed to identify specific patient populations that might derive the most benefit from this compound treatment. nih.gov

Impact on Agitation and Aggression Symptoms (e.g., Neuropsychiatric Inventory Subscale Scores)

Exploratory post-hoc analyses of the Phase 2 study demonstrated that this compound significantly reduced agitation and aggression symptoms in patients with Alzheimer's disease. neurologylive.comsuven.comnih.govresearchgate.net In a subgroup of patients with baseline NPI agitation/aggression scores of ≥1, a statistically significant reduction in scores was observed with this compound 50 mg (p < 0.001) and 100 mg (p = 0.007) compared to placebo at Week 13. neurologylive.comnih.gov The effect for the 50 mg dose was sustained for the entire 26-week study duration (p < 0.001). nih.gov Similar significant improvements were noted in patients with more severe baseline agitation/aggression, defined as NPI scores of ≥3. neurologylive.comsuven.comnih.govnih.gov The observed treatment difference was considered clinically important, exceeding 0.4 standard deviations. researchgate.netneurology.org

Table 1: Mean Change from Baseline in NPI Agitation/Aggression Scores (Phase 2 Study)

| Treatment Arm | Baseline NPI-A/A Score | Week 13 Mean Change from Placebo (p-value) | Week 26 Mean Change from Placebo (p-value) |

| This compound 50 mg | ≥1 (n=53) | -1.9 (p < 0.001) nih.gov | -2.3 (p < 0.001) nih.gov |

| This compound 100 mg | ≥1 (n=48) | -1.7 (p = 0.007) nih.gov | -0.3 (not significant) nih.gov |

| This compound 50 mg | ≥3 (n=30) | -1.2 (p = 0.012) neurologylive.com | -1.1 (p = 0.031) neurologylive.com |

| This compound 100 mg | ≥3 (n=21) | -0.7 (not significant) suven.com | -1.6 (p = 0.024) neurologylive.com |

Note: Negative values indicate improvement. NPI-A/A refers to the agitation/aggression subscale of the Neuropsychiatric Inventory.

Effects on Psychotic Symptoms (e.g., Delusions, Hallucinations)

This compound also demonstrated beneficial effects on psychotic symptoms, including delusions and hallucinations, in patients with Alzheimer's disease. suven.comresearchgate.net In a subgroup of patients who had baseline psychosis symptoms or experienced symptom emergence during the trial, a significant reduction in psychosis scores was observed. nih.govresearchgate.net Specifically, this compound 50 mg showed a significant reduction at Week 4 (p < 0.001) and Week 13 (p < 0.001) compared to placebo. nih.govresearchgate.netresearchgate.net this compound 100 mg also showed a significant reduction at Week 4 (p = 0.046) and a trend towards reduction at Week 13 (p = 0.073). nih.govresearchgate.netresearchgate.net The effect sizes (Cohen's d) on psychosis in the this compound treatment groups were between 0.31-0.58 at Week 13 and 0.24-0.35 at Week 26. neurologylive.comsuven.com

Table 2: Mean Change from Baseline in NPI Psychosis Scores (Phase 2 Study, Baseline Psychosis Symptoms/Emergence)

| Treatment Arm | Week 4 Mean Change from Placebo (p-value) | Week 13 Mean Change from Placebo (p-value) | Week 26 Mean Change from Placebo (p-value) |

| This compound 50 mg (n=28) | -2.1 (p < 0.001) nih.govresearchgate.net | -2.3 (p < 0.001) nih.govresearchgate.net | -0.9 (not significant) suven.com |

| This compound 100 mg (n=28) | -0.7 (p = 0.046) nih.govresearchgate.net | -0.9 (p = 0.073) nih.govresearchgate.net | -0.6 (not significant) suven.com |

Note: Negative values indicate improvement. NPI refers to the Neuropsychiatric Inventory.

Influence of Baseline Symptom Severity on Treatment Response

The efficacy of this compound in reducing agitation/aggression was observed irrespective of the severity of symptoms at baseline. suven.comneurology.org Significant reductions in NPI agitation/aggression scores were seen in patient subgroups with baseline scores of both ≥1 and ≥3, indicating that this compound's beneficial effects were not limited to a specific range of initial symptom severity. neurologylive.comnih.govneurology.org

Modulation by Concomitant Memantine Regimen and Plasma Concentrations

Exploratory post-hoc analyses of the Phase 2 study suggested that the efficacy of this compound on cognitive measures, such as ADAS-Cog 11 scores, was influenced by concomitant memantine therapy and memantine plasma concentrations. nih.govneurology.orgfirstwordpharma.comsuvenneuro.comsuven.comsuven.comresearchgate.netnih.gov Less worsening in cognition was observed with this compound treatment compared to placebo in patients whose trough memantine plasma concentrations were ≤ 100 ng/mL. nih.govsuven.comresearchgate.netnih.gov Conversely, patients with memantine concentrations > 100 ng/mL did not show a beneficial effect of this compound on cognition. nih.gov This suggests a potential interaction where higher memantine concentrations might attenuate this compound's pro-cognitive effects. nih.govresearchgate.netnih.gov

Table 3: Mean Change from Placebo in ADAS-Cog 11 Scores by Memantine Concentrations (Phase 2 Study, Week 26)

| Treatment Arm | Memantine Plasma Concentration | Mean Change from Placebo (Cohen's d) |

| This compound 50 mg | ≤ 100 ng/mL | -2.8 (0.47) suven.com |

| This compound 100 mg | ≤ 100 ng/mL | -2.1 (0.38) suven.com |

| This compound 50 mg | > 100 ng/mL | 0.8 (not significant) suven.com |

| This compound 100 mg | > 100 ng/mL | 1.6 (not significant) suven.com |

Note: Negative values indicate improvement (less cognitive decline). ADAS-Cog 11 refers to the Alzheimer's Disease Assessment Scale–Cognitive subscale. Cohen's d is an effect size measure.

Effects Stratified by Patient Age and Alzheimer's Disease Duration

Further exploratory analyses of the Phase 2 study data indicated that the beneficial effects of this compound on cognition, as measured by ADAS-Cog 11 scores, varied when stratified by patient age and Alzheimer's disease duration. researchgate.netneurology.orgfirstwordpharma.comsuvenneuro.comesmed.orgesmed.org Cohen's d effect sizes for changes in ADAS-Cog 11 scores from baseline to Week 26 ranged between approximately 0.2 and 0.4 for subgroups of patients aged ≤ 70 years, those with Mini-Mental State Examination (MMSE) scores between 18 and 20, and those with a disease duration of over 4 years since diagnosis. researchgate.netesmed.orgesmed.org These findings suggest that this compound might be particularly effective in slowing cognitive decline in specific demographic and disease progression subgroups. researchgate.netesmed.org

Phase 3 Clinical Studies for Agitation in Alzheimer's-Type Dementia

Building upon the promising signals observed in the Phase 2 exploratory analyses, this compound is currently undergoing a global Phase 3 clinical study (NCT05397639 and EudraCT 2021‐003405‐22) specifically targeting agitation in patients with dementia of the Alzheimer's type. confex.comneurologylive.comneurology.orgnih.govresearchgate.netlarvol.comresearchgate.netclinicaltrials.eu This study is designed as a double-blind, randomized, placebo-controlled trial. confex.comneurology.orgclinicaltrials.eu Approximately 375 patients from the USA and Europe are expected to be recruited. neurology.org Patients will receive either 50 mg or 100 mg of this compound or placebo for 12 weeks. neurology.org The primary endpoint for this Phase 3 study is the Cohen-Mansfield Agitation Inventory (CMAI) items scores, specifically those aligning with the International Psychogeriatric Association (IPA) agitation criteria domains. neurology.org Data readout from this pivotal Phase 3 study is anticipated in Q1/Q2 2025, which will provide crucial information regarding the therapeutic utility of this compound for Alzheimer's agitation. confex.comresearchgate.netlarvol.comresearchgate.net

Rationale for Focused Development on Agitation

Agitation is a highly prevalent and distressing neuropsychiatric symptom (NPS) observed in a significant majority of individuals with Alzheimer's disease, affecting approximately 75% to 90% of patients over the course of their illness. nih.govnih.govsuven.comnih.gov This symptom profoundly impacts the quality of life for both patients and their caregivers. nih.govnih.gov Existing pharmacological interventions for agitation often demonstrate modest efficacy and are associated with substantial side effects, highlighting a critical unmet clinical need for more effective and safer treatment options. nih.govmims.com

This compound is characterized as a pure, potent, and selective antagonist of the serotonin-6 (5-HT6) receptor. nih.govnih.govsuven.comguidetoimmunopharmacology.orgnih.govnih.govpublicnow.comjpalliativecare.com The 5-HT6 receptors are extensively distributed throughout key brain regions, including the cortex, dorsal hippocampus, and striatum, which are centrally involved in the modulation of mood and behavior. nih.govsuven.commims.comjpalliativecare.com Preclinical studies in animal models have indicated that this compound can attenuate aggressive behaviors and modulate brain neurotransmitters, suggesting a potential therapeutic role for 5-HT6 receptor blockade in managing agitation. nih.govnih.govsuven.comguidetopharmacology.org

The focused development of this compound for agitation stemmed from exploratory post-hoc analyses of a Phase 2 proof-of-concept study (NCT02580305). This earlier study primarily aimed to evaluate this compound's effects on cognition in moderate AD patients receiving concomitant donepezil and memantine. nih.govmims.comnih.govnih.govjpalliativecare.comguidetopharmacology.orgresearchgate.net Although the Phase 2 study did not meet its primary cognitive endpoint, these analyses revealed potential beneficial effects of this compound on agitation/aggression and psychosis, as assessed by the Neuropsychiatric Inventory (NPI-12) subscale scores. nih.govnih.govmims.comnih.govnih.govjpalliativecare.comguidetopharmacology.orgresearchgate.netmims.com These findings provided the impetus for initiating a dedicated Phase 3 program targeting agitation. nih.govmims.comresearchgate.netresearchgate.net

Global Study Design and Objectives

To confirm the potential effects observed in earlier studies, a global Phase 3 clinical trial (NCT05397639, EudraCT 2021‐003405‐22) has been initiated. nih.govnih.govguidetopharmacology.orgresearchgate.net This study is designed as a double-blind, randomized, placebo-controlled investigation. nih.govguidetopharmacology.org

The primary objective of this Phase 3 study is to evaluate the efficacy of this compound (at doses of 50 mg and 100 mg) compared to placebo for the treatment of agitation in patients with dementia of the Alzheimer's type. nih.govnih.govsuven.com The study also aims to assess the safety, tolerability, and pharmacokinetics of this compound in this patient population. nih.gov

Participants are randomly assigned in a 1:1:1 ratio to receive either 50 mg this compound, 100 mg this compound, or placebo once daily. nih.govsuven.com The double-blind nature of the study ensures that neither the participants nor the researchers are aware of the assigned treatment, minimizing bias. The treatment period spans 12 weeks, with the total duration of participation for an individual, including screening and follow-up, being approximately 20 weeks. nih.govsuven.comnih.gov

Primary Efficacy Endpoints for Agitation (e.g., Cohen-Mansfield Agitation Inventory)

The primary efficacy endpoint for the ongoing Phase 3 study evaluating this compound for agitation in Alzheimer's dementia is the change in Cohen-Mansfield Agitation Inventory (CMAI) items score from baseline to Week 12. nih.govsuven.com These CMAI items are specifically selected to align with the International Psychogeriatric Association (IPA) agitation criteria domains, which include physical aggression, excessive motor activity, and verbal aggression. nih.govsuven.com The CMAI is a validated 29-item questionnaire used to assess agitation. suven.com

In the exploratory post-hoc analyses of the earlier Phase 2 study (NCT02580305), the 12-item Neuropsychiatric Inventory (NPI-12) was utilized to evaluate neuropsychiatric symptoms, including agitation/aggression. mims.comnih.govjpalliativecare.comguidetopharmacology.orgresearchgate.netmims.com In a subgroup of Phase 2 patients with baseline agitation/aggression symptoms (scores ≥1 or ≥3), this compound 50 mg demonstrated a statistically significant reduction in agitation/aggression scores at Weeks 13 and 26 compared to placebo. mims.comjpalliativecare.com For the subgroup with baseline scores ≥1, the observed drug-placebo difference was 1.5 (Cohen's d = 0.66) at 26 weeks, and for the subgroup with baseline scores ≥3, it was 1.1 (Cohen's d = 0.60) at 26 weeks. mims.com

Key Secondary Efficacy Endpoints (e.g., Modified Alzheimer's Disease Co-operative Study-Clinical Global Impression of Change)

For the current Phase 3 study (NCT05397639), a key secondary efficacy endpoint is the change in the Modified Alzheimer's Disease Cooperative Study-Clinical Global Impression of Change (mADCS-CGI-C) score from baseline to Week 12. suven.com This modified version of the ADCS-CGI-C instrument specifically focuses on assessing agitation. suven.com The objective is to determine if the effects of this compound are substantial enough to be detected by a skilled clinician based on direct examination of the participant and an interview with the participant's caregiver. suven.com

In the preceding Phase 2 study (NCT02580305), secondary efficacy measures included the Clinical Dementia Rating Scale-Sum of Boxes (CDR-SB), Mini-Mental State Examination (MMSE), 23-item Alzheimer's Disease Co-operative Study Activities of Daily Living (ADCS-ADL), and the 12-item Neuropsychiatric Inventory (NPI-12). nih.govguidetopharmacology.orgresearchgate.netmims.com These measures were used to assess various aspects of cognitive function, daily living activities, and other behavioral and psychological symptoms in dementia. nih.govguidetopharmacology.orgresearchgate.netmims.com

Study Population Characteristics and Recruitment Strategies

The study population for the Phase 3 clinical trial of this compound comprises adults aged 50 to 90 years who have a diagnosis of dementia of the Alzheimer's type. nih.gov Participants must meet the National Institute on Aging-Alzheimer's Association (NIA-AA) criteria for Alzheimer's disease and have a Mini-Mental State Examination (MMSE) score between 8 and 24 (inclusive). A crucial inclusion criterion is the presence of confirmed agitation, defined by the IPA Consensus Provisional Definition of Agitation in Cognitive Disorders, which includes a history of physical agitation (e.g., kicking, biting, flailing) that interferes with daily functioning or necessitates medical intervention. The availability of a caregiver or study partner willing to attend all study visits and assist the participant with study procedures is also a requirement. nih.gov

Exclusion criteria for the study include a diagnosis of a neurological condition causing cognitive impairment other than Alzheimer's disease (e.g., vascular dementia, Parkinson's disease, Lewy body disease, frontotemporal dementia). Additionally, participants are excluded if their agitation symptoms are not secondary to Alzheimer's disease (e.g., agitation caused by pain, other psychiatric disorders, or delirium due to metabolic disorders, systemic infections, or substance use).

The global Phase 3 study aims to recruit approximately 375 to 387 patients from various sites across the USA and Europe. nih.govnih.gov Recruitment efforts are ongoing in multiple locations, including specific sites in California, USA.

Current Status and Anticipated Data Readout Timelines

The global Phase 3 study of this compound (NCT05397639) for the treatment of agitation in patients with dementia of the Alzheimer's type is currently underway. nih.govnih.govmims.comguidetopharmacology.orgresearchgate.net The study is actively recruiting participants in both the USA and Europe. nih.govnih.govsuven.com

Topline data readout from this pivotal Phase 3 trial is anticipated in Q1/Q2 2025. nih.govguidetopharmacology.org Earlier projections also indicated an expected completion and topline results by the end of 2024. nih.gov The results from this study are expected to provide crucial information regarding the utility of this compound as a potential treatment for agitation in Alzheimer's dementia. nih.gov

Therapeutic Applications and Clinical Significance

Potential in Alzheimer's Disease Management

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, functional impairment, and neuropsychiatric symptoms (NPS). nih.govresearchgate.net Masupirdine has been evaluated as an adjunct treatment in patients with moderate AD. nih.govnih.gov

Addressing Cognitive Impairment

These exploratory analyses indicated that this compound's effects on cognition could be attributed to a "slowing of cognitive decline" in certain populations. researchgate.netesmed.org Specifically, Cohen's d effect sizes for the change in ADAS-Cog 11 scores from baseline to Week 26 ranged between approximately 0.2 and 0.4 for the this compound 50 mg and 100 mg treatment arms in subgroups of patients who were ≤70 years of age, had Mini-Mental State Examination (MMSE) scores ranging from 18 to 20, or had a disease duration of over four years since diagnosis. researchgate.netesmed.orgesmed.org

Table 1: this compound's Effect Sizes (Cohen's d) on ADAS-Cog 11 in Specific AD Subgroups at Week 26

| Subgroup Characteristic | This compound 50 mg (Cohen's d) | This compound 100 mg (Cohen's d) | Source |

| Age ≤ 70 years | ~0.2 | ~0.4 | researchgate.netesmed.org |

| MMSE 18-20 | ~0.2 | ~0.4 | researchgate.netesmed.org |

| Disease Duration > 4 years | ~0.2 | ~0.4 | researchgate.netesmed.org |

Preclinical studies have shown that this compound produced procognitive effects in various animal models, and co-administration with donepezil (B133215) and memantine (B1676192) resulted in cognitive improvements that were significantly better than with the combination therapy alone. nih.gov

Management of Neuropsychiatric Symptoms in Dementia

Neuropsychiatric symptoms are a cardinal clinical feature of AD, and there is a significant unmet need for effective treatments. nih.govneurology.org this compound has demonstrated potential in managing these symptoms, particularly agitation and psychosis. nih.govneurology.org

Post-hoc analyses of the Phase 2a study (NCT02580305) indicated statistically significant reductions in agitation/aggression scores, as measured by the 12-item Neuropsychiatric Inventory (NPI-12) agitation/aggression subscale, in subgroups of patients with baseline symptoms. nih.govneurology.orgneurologylive.comresearchgate.net

In a subgroup of patients with baseline agitation/aggression symptoms ≥1, a statistically significant reduction in scores was observed at Week 13 in both the this compound 50 mg (95% confidence interval (CI), -1.9 to -0.5, p < 0.001) and 100 mg (95% CI, -1.7 to -0.3, p = 0.007) treated arms compared to placebo. nih.govresearchgate.net The effect in the this compound 50 mg arm was sustained for the entire 26-week trial duration (95% CI, -2.3 to -0.8, p < 0.001). nih.govresearchgate.net A clinically meaningful effect (Cohen's d = 0.66) was observed with the this compound 50 mg treatment arm at Week 26. neurology.org

For patients with a baseline NPI agitation/aggression score of ≥3, a significant mean change from baseline was observed in the this compound 50 mg group at both Week 13 (p = 0.012) and Week 26 (p = 0.031) when compared with placebo. neurologylive.com A significant change was also noted in the this compound 100 mg group at Week 26 (p = 0.024) compared to placebo. neurologylive.com Animal models of aggressive behaviors, such as the resident-intruder task and dominant-submissive assay, showed that oral administration of this compound significantly attenuated these behaviors. confex.com

Table 2: Reduction in Agitation/Aggression Scores in AD Patients (NPI-12 Agitation/Aggression Subscale)

| Subgroup (Baseline NPI-A/A Score) | Treatment Arm | Week 13 (p-value) | Week 26 (p-value) | Cohen's d (Week 26, 50mg) | Source |

| ≥1 | This compound 50 mg | < 0.001 | < 0.001 | 0.66 | nih.govneurology.orgresearchgate.net |

| ≥1 | This compound 100 mg | 0.007 | Not sustained | - | nih.govresearchgate.net |

| ≥3 | This compound 50 mg | 0.012 | 0.031 | - | neurologylive.com |

| ≥3 | This compound 100 mg | Not significant | 0.024 | - | neurologylive.com |

A global Phase 3 study (NCT05397639 and EudraCT 2021‐003405‐22) is currently underway to further investigate the efficacy of this compound for agitation in patients with dementia of the Alzheimer's type, with topline results anticipated in Q1/Q2 2025. nih.govconfex.comneurology.orgneurologylive.com

Exploratory post-hoc analyses of the Phase 2a study also demonstrated significant reductions in psychosis scores (NPI-12 psychosis subscale) in subgroups of patients with baseline psychosis symptoms and/or symptom emergence. nih.govneurology.orgresearchgate.net

In these subgroups, this compound 50 mg led to a significant reduction in psychosis scores at Week 4 (95% CI, -2.8 to -1.4, p < 0.001) and Week 13 (95% CI, -3.3 to -1.3, p < 0.001). nih.govneurology.orgresearchgate.net The this compound 100 mg arm also showed a significant reduction at Week 4 (95% CI, -1.4 to 0, p = 0.046), with a positive trend observed at Week 13 (95% CI, -1.9 to 0.1, p = 0.073). nih.govresearchgate.net The effect sizes (Cohen's d) for psychosis in the this compound treatment groups ranged from 0.32–0.50 at Week 13 and 0.25–0.39 at Week 26. neurology.org this compound also showed beneficial effects on cognition in patients who experienced psychosis. neurology.org

Table 3: Reduction in Psychosis Scores in AD Patients (NPI-12 Psychosis Subscale)

| Treatment Arm | Week 4 (p-value) | Week 13 (p-value) | Cohen's d (Week 13) | Cohen's d (Week 26) | Source |

| This compound 50 mg | < 0.001 | < 0.001 | 0.32 – 0.50 | 0.25 – 0.39 | nih.govneurology.orgresearchgate.net |

| This compound 100 mg | 0.046 | 0.073 (trend) | 0.32 – 0.50 | 0.25 – 0.39 | nih.govneurology.orgresearchgate.net |

Broader Therapeutic Potential in Other Neurological and Psychiatric Conditions

Exploration in Parkinson's Disease (Cognition, Psychosis)

Beyond Alzheimer's disease, there is an interest in exploring the broader therapeutic potential of this compound in other neurological and psychiatric conditions. patsnap.com Cognitive dysfunction is also a feature of conditions such as Parkinson's disease. patsnap.com Preliminary studies suggest that the 5-HT6 receptor, which this compound targets, may be involved in the cognitive deficits observed in these disorders. patsnap.com Therefore, this compound could have broader applications, including for cognition and psychosis in Parkinson's disease, pending further research. patsnap.compatsnap.com

Comparative Research and Therapeutic Landscape

Comparison with Other Serotonin (B10506) 6 Receptor Antagonists in Clinical Development

Masupirdine is part of a class of compounds known as serotonin 6 (5-HT6) receptor antagonists, which have been a significant area of research for treating cognitive deficits associated with neurodegenerative disorders, particularly Alzheimer's disease (AD). mdpi.com The 5-HT6 receptor's exclusive localization in the central nervous system and its role in modulating key neurotransmitters like acetylcholine (B1216132) and glutamate (B1630785) have made it an attractive therapeutic target. patsnap.comnih.gov However, the clinical development of 5-HT6 receptor antagonists has been challenging, with several candidates failing to demonstrate efficacy in late-stage trials. mdpi.com

While many 5-HT6 antagonists were initially investigated for improving cognition, the focus for some, including this compound, has shifted towards treating behavioral and psychological symptoms in dementia (BPSD), such as agitation. mdpi.comsuven.com A comparison with other notable 5-HT6 receptor antagonists that have been in clinical development reveals a landscape of mixed results.

| Compound | Developer | Highest Phase Reached (Indication) | Key Clinical Findings/Status |

| This compound (SUVN-502) | Suven Life Sciences | Phase 3 (Agitation in AD) suven.comspringer.com | Phase 2 for cognition as adjunctive therapy missed its primary endpoint, but post-hoc analysis suggested benefits for agitation and psychosis. mdpi.comsuven.com A Phase 3 trial for agitation is ongoing. suven.comneurology.org |

| Idalopirdine (Lu AE58054) | Lundbeck/Otsuka | Phase 3 (Cognition in AD) frontiersin.orgnih.gov | While a Phase 2 trial as an add-on to donepezil (B133215) showed cognitive benefits, subsequent large-scale Phase 3 studies failed to replicate these findings. nih.gov |

| Intepirdine (RVT-101) | Axovant Sciences | Phase 3 (Cognition in AD and Lewy Body Dementia) nih.govnih.gov | Failed to meet primary endpoints in a Phase 3 trial for Alzheimer's disease and a Phase 2b trial for dementia with Lewy bodies. nih.gov |

| Latrepirdine (Dimebon) | Pfizer/Medivation | Phase 3 (AD) | Initially developed as an antihistamine, it was investigated for AD. Despite promising early results, it failed to show efficacy in Phase 3 trials. mdpi.comnih.gov |

| AVN-322 | Avineuro Pharmaceuticals | Phase 1 (AD, Schizophrenia) nih.gov | Showed high selectivity for the 5-HT6 receptor and was well-tolerated in Phase 1 trials. nih.gov Further clinical development information is not widely available. |

The trajectory of these compounds highlights the difficulties in translating preclinical promise into clinical efficacy for cognitive enhancement in AD. Several antagonists, including Idalopirdine and Intepirdine, showed initial promise in Phase 2 studies, particularly as adjunctive therapies, but ultimately failed in pivotal Phase 3 trials. mdpi.comnih.gov this compound's development path has been redirected based on clinical findings, with its current focus on agitation representing a strategic shift from pure cognitive enhancement to addressing significant behavioral symptoms in dementia patients. suven.com

Role as Adjunctive Therapy with Established Alzheimer's Disease Treatments

The primary therapeutic strategy for this compound in the context of Alzheimer's disease has been as an adjunctive treatment, administered alongside the standard of care. nih.gov This approach is rooted in its mechanism of action; as a 5-HT6 receptor antagonist, this compound enhances cholinergic and glutamatergic neurotransmission, which is believed to be complementary to the actions of established AD drugs like acetylcholinesterase inhibitors (AChEIs) and N-methyl-D-aspartate (NMDA) receptor antagonists. patsnap.comnih.govfrontiersin.org

The mainstays of symptomatic AD treatment are AChEIs such as Donepezil, and the NMDA receptor antagonist Memantine (B1676192). explorationpub.comexplorationpub.com Preclinical studies demonstrated that a triple combination of this compound, Donepezil, and Memantine yielded superior pro-cognitive effects compared to the dual combination of Donepezil and Memantine alone. suven.com

This led to a Phase 2a proof-of-concept clinical trial (NCT02580305) designed to evaluate this compound as an add-on therapy for patients with moderate AD already being treated with both Donepezil and Memantine. suven.comnih.govneurology.org

Key Findings from the Phase 2a Adjunctive Therapy Trial (NCT02580305):

| Aspect | Finding | Source |

| Primary Endpoint | The trial did not meet its pre-specified primary endpoint, which was a statistically significant improvement in the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog 11) score at 26 weeks compared to placebo. suven.comsuvenneuro.com | |

| Subgroup Analyses | Post-hoc exploratory analyses revealed potential cognitive benefits in specific subgroups of patients. These effects appeared to be influenced by factors such as the patient's age, the duration of their AD diagnosis, and the specifics of their Memantine treatment regimen and plasma concentration. suven.comneurology.orglarvol.com | |

| Behavioral Symptoms | A significant finding from the post-hoc analysis was the potential beneficial effect of this compound on behavioral symptoms. A sub-population of patients treated with this compound showed a statistically significant reduction in symptoms of agitation/aggression and delusions/hallucinations, as measured by the Neuropsychiatric Inventory (NPI) subscales. suven.comsuvenneuro.comneurologylive.com | |

| Future Direction | Although the trial failed on its primary cognitive endpoint, the encouraging signals related to behavioral symptoms prompted a shift in clinical strategy. nih.gov Based on these findings, Suven Life Sciences initiated a global Phase 3 clinical trial (NCT05397639) to specifically evaluate this compound's efficacy in treating agitation in patients with dementia of the Alzheimer's type. suven.comneurology.org |

Methodological Considerations and Research Paradigms

Approaches to Clinical Trial Design (e.g., Randomized, Double-Blind, Placebo-Controlled)

The investigation of masupirdine has adhered to the gold standard of clinical trial design to minimize bias and ensure the validity of its findings.

A pivotal Phase 2 proof-of-concept study (NCT02580305) was designed as a randomized, double-blind, placebo-controlled trial. confex.comneurology.org In this study, 564 patients with moderate AD were randomized to receive one of two doses of this compound or a placebo as an add-on therapy to their existing treatment of donepezil (B133215) and memantine (B1676192). nih.govresearchgate.net The randomization was conducted in a 1:1:1 ratio, and the trial included a 26-week double-blind treatment period followed by a 4-week washout period. nih.govresearchgate.net

Building on the insights from the Phase 2 trial, a global Phase 3 study (NCT05397639) was initiated to specifically evaluate the efficacy of this compound for the treatment of agitation in patients with dementia of the Alzheimer's type. confex.comneurology.orgclinicaltrials.gov This ongoing trial is also a multicenter, randomized, double-blind, placebo-controlled study. confex.comclinicaltrials.gov Approximately 375 participants are being enrolled across about 50 centers worldwide to receive one of two doses of this compound or a placebo for a 12-week treatment period. neurology.orgclinicaltrials.gov This design is crucial for providing robust evidence of the drug's effect on agitation. neurology.org

Application of Efficacy Assessment Scales and Inventories in Clinical Research

To quantify the effects of this compound on various clinical domains, a range of validated assessment scales and inventories have been employed.

In the Phase 2 study, the primary efficacy measure was the 11-item cognitive subscale of the Alzheimer's Disease Assessment Scale (ADAS-Cog 11), reflecting the initial focus on cognition. nih.govresearchgate.netnih.gov Secondary efficacy outcomes were assessed using several instruments, including: nih.govresearchgate.netsuvenneuro.com

Clinical Dementia Rating Scale—Sum of Boxes (CDR-SB): To evaluate the severity of dementia.

Mini-Mental State Examination (MMSE): To assess cognitive impairment. suvenneuro.com

Alzheimer's Disease Cooperative Study Activities of Daily Living (ADCS-ADL) scale: To measure the ability to perform daily activities. nih.gov

12-item Neuropsychiatric Inventory (NPI-12): To assess a range of neuropsychiatric symptoms, which became crucial for later analyses. neurology.orgnih.gov

For the Phase 3 trial, which focuses on agitation, the primary endpoint is the Cohen-Mansfield Agitation Inventory (CMAI). neurology.orgclinicaltrials.gov The CMAI is a 29-item questionnaire specifically designed to assess the frequency of agitated behaviors. clinicaltrials.gov Other scales, such as a modified version of the Alzheimer's Disease Cooperative Study-Clinical Global Impression of Change (mADCS-CGI-C) focused on agitation, are also being used. clinicaltrials.gov

Statistical Analysis Techniques (e.g., Mixed-Effects Model for Repeated Measures, Effect Size Calculation)

The statistical analysis plans for this compound trials have incorporated sophisticated methods to handle the complexities of longitudinal data in dementia research.

In the Phase 2 proof-of-concept study, changes from baseline in the ADAS-Cog 11 and other continuous secondary measures were analyzed using a mixed-effects model for repeated measures (MMRM). nih.govresearchgate.netnih.gov This statistical model is advantageous as it can handle missing data and account for the correlation of repeated measurements within a patient over time. nih.govnih.gov

In addition to significance testing, the effect size of the treatment has been calculated to understand the clinical meaningfulness of the findings. neurology.org For instance, in post hoc analyses of the Phase 2 data, Cohen's d was used to quantify the magnitude of the difference between this compound and placebo on agitation/aggression scores. neurology.orgnih.gov An effect size (Cohen's d) of 0.66 was observed for the 50 mg dose at Week 26 in a subgroup of patients with baseline agitation, indicating a clinically meaningful effect. neurology.orgnih.gov

Importance of Post Hoc Analyses in Drug Development

Post hoc analyses of the Phase 2 data played a critical role in shaping the subsequent clinical development pathway for this compound. Although the Phase 2 study did not meet its primary endpoint for cognition, these exploratory analyses uncovered potential benefits for specific neuropsychiatric symptoms. nih.govsuvenneuro.comnih.gov

One key post hoc analysis focused on the agitation/aggression and psychosis domains of the NPI-12. nih.govnih.gov In a subgroup of patients with baseline agitation/aggression symptoms, a statistically significant reduction in these scores was observed with this compound treatment compared to placebo. nih.govresearchgate.net Similarly, in patients with baseline psychosis symptoms, a significant reduction in psychosis scores was noted. nih.gov

Another important post hoc analysis investigated the potential interaction between this compound and memantine. nih.govresearchgate.net The results suggested that the efficacy of this compound on cognition might have been negatively impacted by concurrent therapy with high concentrations of memantine. nih.govresearchgate.net These hypothesis-generating findings were instrumental in the decision to pivot the focus of the Phase 3 program to agitation and provided valuable information for the design of future studies. neurology.orgnih.gov

Interactive Data Table: Key Post Hoc Findings from Phase 2 (NCT02580305)

Below is a summary of significant findings from the post hoc analyses of the Phase 2 trial data.

| Analyzed Subgroup | Assessment Scale | Key Finding | p-value | Reference |

| Patients with baseline agitation/aggression (score ≥1) | NPI Agitation/Aggression | Statistically significant score reduction at Week 13 for 50 mg and 100 mg doses. | <0.001 (50mg), 0.007 (100mg) | nih.govresearchgate.net |

| Patients with baseline agitation/aggression (score ≥1) | NPI Agitation/Aggression | Sustained effect at Week 26 for the 50 mg dose. | <0.001 | nih.govresearchgate.net |

| Patients with baseline psychosis symptoms | NPI Psychosis | Significant reduction in psychosis scores at Week 4 and 13 for the 50 mg dose. | <0.001 | nih.govnih.gov |

| Patients with trough memantine plasma concentrations ≤ 100 ng/mL | ADAS-Cog 11 | Less worsening in cognition observed with this compound treatment compared to placebo. | Not specified | nih.govresearchgate.net |

Future Research Directions and Unanswered Questions

Further Validation of Efficacy in Specific Patient Subpopulations

The current Phase 3 trial (NCT05397639) is specifically designed to evaluate Masupirdine for agitation in Alzheimer's patients, aiming to validate these earlier exploratory findings clinicaltrials.euneurology.orgnih.goveuclinicaltrials.euconfex.com. Future research should extend beyond this primary focus to systematically investigate other patient subpopulations, such as those with specific genetic profiles (e.g., APOE-ε4 carriers, which were present in two-thirds of patients in a Phase 2 study) neurology.org, varying disease severities, or distinct neuropsychiatric symptom profiles beyond agitation and psychosis. Such targeted studies could help identify patient groups most likely to derive significant clinical benefit from this compound, thereby optimizing patient selection and treatment strategies.

Table 1: Summary of Post-Hoc Phase 2 Findings on Neuropsychiatric Symptoms with this compound

| Symptom Domain | This compound Dose | Time Point | Effect vs. Placebo (95% CI) | p-value | Reference |

| Agitation/Aggression | 50 mg | Week 13 | Reduction (-1.9 to -0.5) | < 0.001 | nih.govwsu.edu |

| Agitation/Aggression | 50 mg | Week 26 | Reduction (-2.3 to -0.8) | < 0.001 | nih.govwsu.edu |

| Agitation/Aggression | 100 mg | Week 13 | Reduction (-1.7 to -0.3) | 0.007 | nih.govwsu.edu |

| Psychosis | 50 mg | Week 4 | Reduction (-2.8 to -1.4) | < 0.001 | nih.govwsu.edu |

| Psychosis | 50 mg | Week 13 | Reduction (-3.3 to -1.3) | < 0.001 | nih.govwsu.edu |

| Psychosis | 100 mg | Week 4 | Reduction (-1.4 to 0.0) | 0.046 | nih.govwsu.edu |

Investigation of Long-Term Clinical Outcomes and Disease Modification Potential

While this compound is being evaluated for symptomatic relief of agitation in the ongoing Phase 3 trial (12-week treatment period) clinicaltrials.euconfex.com, a critical area for future research involves assessing its long-term clinical outcomes. Alzheimer's disease is a progressive neurodegenerative disorder, and understanding whether this compound can offer sustained symptomatic benefits beyond short-term treatment is crucial clinicaltrials.eu. Furthermore, given its mechanism of action as a 5-HT6 receptor antagonist, which is implicated in cognitive processes and neurotransmitter modulation, there is interest in exploring if this compound holds potential for altering the underlying pathophysiological processes associated with AD, rather than just providing symptomatic relief patsnap.com. Long-term studies are necessary to determine if this compound can slow cognitive decline, reduce disease progression, or impact other markers of neurodegeneration over extended periods.

Development and Application of Predictive Biomarkers

The identification and application of predictive biomarkers represent a significant unmet need in Alzheimer's disease research and drug development scholasticahq.comctad-alzheimer.com. For this compound, future research should focus on developing and validating biomarkers that can predict treatment response, monitor drug efficacy, and potentially identify individuals most likely to benefit from therapy scholasticahq.comctad-alzheimer.com. This could involve exploring changes in neuroimaging markers (e.g., brain volumetry, metabolism) or fluid biomarkers (e.g., in plasma or cerebrospinal fluid) that correlate with clinical improvements or disease modification ctad-alzheimer.com. Such biomarkers would not only enhance the efficiency of future clinical trials by allowing for risk-enrichment and improved statistical power but also pave the way for personalized medicine approaches, ensuring that this compound is administered to patients who are most likely to respond positively scholasticahq.comctad-alzheimer.com.

Addressing Remaining Unmet Needs in Neuropsychiatric Symptom Management

Neuropsychiatric symptoms (NPS), including agitation, aggression, and psychosis, are highly prevalent and challenging manifestations of Alzheimer's disease, representing a significant unmet medical need nih.govconfex.comwsu.edularvol.com. While this compound is specifically targeting agitation in its Phase 3 development, the exploratory post-hoc analyses from Phase 2 studies also suggested potential benefits on psychosis symptoms nih.govwsu.edu. Current pharmacological options for NPS often have modest efficacy and are associated with substantial side effects, including risks of mortality, Parkinsonism, and accelerated cognitive decline, especially with antipsychotics nih.govmdpi.com. Therefore, future research with this compound should continue to explore its broader utility in managing the spectrum of NPS in AD. This includes investigating its efficacy against other distressing symptoms like apathy, anxiety, or disinhibition, where safe and effective treatments are still desperately needed mdpi.com. Further studies are warranted to confirm and expand upon the observed effects on psychosis and to assess its potential role as a safer alternative or adjunct to existing, less favorable treatments for various neuropsychiatric manifestations of dementia nih.gov.

常见问题

Q. What is the mechanism of action of masupirdine, and how does its receptor selectivity influence experimental design in Alzheimer’s disease (AD) trials?

this compound is a selective serotonin-6 (5-HT6) receptor antagonist with high potency (Ki = 2.04 nM for human 5-HT6 receptors). Its mechanism involves modulating cortical dopamine and norepinephrine levels, which are implicated in cognition and aggression . Preclinical studies informed clinical trial designs by prioritizing behavioral endpoints (e.g., agitation reduction) alongside cognitive assessments. For example, Phase 3 trials (NCT05397639) include neurotransmitter modulation as a secondary outcome to validate preclinical findings .

Q. How are Phase 3 clinical trials for this compound designed to evaluate efficacy in agitation associated with Alzheimer’s dementia?

The ongoing Phase 3 trial is a double-blind, randomized, placebo-controlled study with ~375 participants aged 50–90 years. Patients are stratified by agitation severity using the International Psychogeriatric Association (IPA) criteria and randomized 1:1:1 to 50 mg, 100 mg this compound, or placebo for 12 weeks. Primary endpoints include the Cohen-Mansfield Agitation Inventory (CMAI) and the Modified Alzheimer’s Disease Cooperative Study-Clinical Global Impression of Change (ADCS-CGIC) . This design ensures robust evaluation of agitation-specific outcomes while controlling for confounders like age and baseline cognitive status.

Q. What methodological approaches are used to assess cognitive outcomes in this compound trials?

Phase 2 trials (NCT02580305) employed the Alzheimer’s Disease Assessment Scale-Cognitive Subscale (ADAS-Cog 11) as the primary endpoint. Mixed-effects models for repeated measures (MMRM) were used to analyze changes from baseline, adjusting for covariates like age and disease duration. This approach accounts for missing data and inter-patient variability, ensuring statistical rigor in moderate AD populations (MMSE 12–20) .

Q. What safety and tolerability data are critical for interpreting this compound’s clinical profile?

Phase 2 trials demonstrated this compound’s safety in combination with donepezil and memantine, with adverse event rates comparable to placebo. Key tolerability metrics include pharmacokinetic consistency (no food or gender effects) and absence of dose-limiting side effects. These findings support once-daily dosing in Phase 3 trials .

Q. How does this compound modulate neurotransmitter levels, and how is this measured in preclinical models?

In rodent models, this compound increased cortical dopamine and norepinephrine, measured via microdialysis. These effects informed clinical biomarker strategies, such as correlating neurotransmitter changes with behavioral outcomes (e.g., aggression in resident-intruder assays). Such translational frameworks validate target engagement in humans .

Advanced Research Questions

Q. How do subgroup analyses based on age and disease duration inform this compound’s clinical utility?

Post hoc analyses of Phase 2 data revealed Cohen’s d effect sizes of 0.2–0.4 in patients aged ≤70 years, MMSE 18–20, and disease duration >4 years. These subgroups may represent slower cognitive decline, suggesting this compound’s effect is more pronounced in early-moderate AD. Stratification by memantine plasma concentrations (<100 ng/mL) further refined efficacy signals, highlighting the need for adaptive trial designs .

Q. What evidence suggests interactions between this compound and memantine, and how should this influence trial design?

Exploratory analyses showed reduced this compound efficacy in patients with higher memantine trough concentrations (>100 ng/mL). This pharmacokinetic interaction suggests memantine may competitively inhibit this compound’s 5-HT6 receptor binding. Future trials should standardize memantine dosing (e.g., 28 mg QD vs. 10 mg BID) or stratify randomization by memantine use to isolate this compound’s effects .

Q. How can researchers resolve contradictions between this compound’s cognitive and behavioral outcomes?

While Phase 2 trials failed to meet primary cognitive endpoints, post hoc analyses identified significant agitation/aggression reduction (p < 0.001) in patients with baseline symptoms. This discrepancy may reflect divergent neurochemical pathways: 5-HT6 antagonism directly impacts aggression (via dopamine/norepinephrine) but requires longer exposure for cognitive benefits. Hybrid trials with dual primary endpoints (e.g., ADAS-Cog + CMAI) are recommended .

Q. What methodological considerations are critical for interpreting post hoc analyses of this compound’s Phase 2 data?

Post hoc analyses used MMRM and Cohen’s d to evaluate subgroups, but their exploratory nature limits causal inferences. To mitigate bias, pre-specified stratification variables (e.g., memantine levels) and sensitivity analyses (e.g., bootstrapping) should be incorporated. Replication in Phase 3 is essential to confirm hypotheses .

Q. How can preclinical findings on this compound’s pro-cognitive effects be translated into clinically meaningful endpoints?

Preclinical models (e.g., dominant-submissive assays) predicted agitation reduction, which became a primary endpoint in Phase 3. However, cognitive benefits observed in rodents did not directly translate, likely due to differences in AD progression and comorbidities. Future translational work should integrate biomarker panels (e.g., CSF neurotransmitters) to bridge species gaps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。